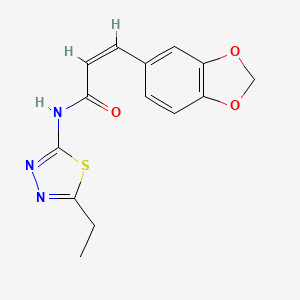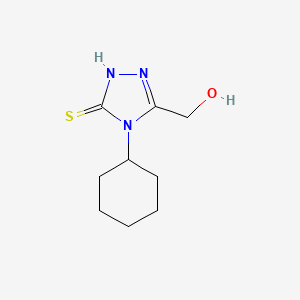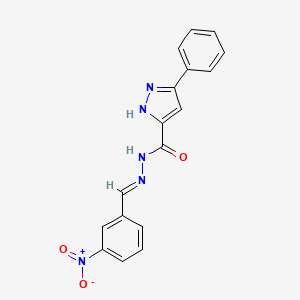![molecular formula C12H19LiN4O4 B2574737 2-[4-(3-{[(叔丁氧基)羰基]氨基}丙基)-1H-1,2,3-三唑-1-基]乙酸锂(1+)离子 CAS No. 2155855-62-0](/img/structure/B2574737.png)
2-[4-(3-{[(叔丁氧基)羰基]氨基}丙基)-1H-1,2,3-三唑-1-基]乙酸锂(1+)离子
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 2-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazol-1-yl]acetate is a useful research compound. Its molecular formula is C12H19LiN4O4 and its molecular weight is 290.25. The purity is usually 95%.
BenchChem offers high-quality lithium(1+) ion 2-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazol-1-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about lithium(1+) ion 2-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazol-1-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
水系锂离子电池
磷酸钛锂 (LiTi2(PO4)3) 作为水系锂离子电池的负极材料。由于其低毒性水系电解质,这些电池具有很高的安全性。与易燃且有毒的传统有机电解质不同,水系体系降低了过充电或短路事件期间燃烧和爆炸的风险。 磷酸钛锂电池的工作电压 (1.5-2.0 V) 使其适用于储能应用 .
合成与改性: 研究人员采用各种合成方法来制备磷酸钛锂,包括高温固相煅烧、溶胶-凝胶技术和水热反应。 为了提高其电化学性能,探索了诸如颗粒纳米化、形貌控制、元素掺杂和碳包覆等策略 .
二次生命应用
当电动汽车 (EV) 电池达到其主要使用寿命的终点时,它们可以在固定式储能中找到二次生命。磷酸钛锂有助于延长锂离子电池的寿命,通过将它们重新用于电网规模的储能。 这一概念有助于解决资源限制并促进可持续发展 .
锂回收
膜分离是一种高效的工艺,在从废旧锂离子电池中回收锂资源方面发挥着至关重要的作用。磷酸钛锂在这种情况下具有相关性。 膜选择性地允许锂离子通过通道,促进资源回收 .
属性
IUPAC Name |
lithium;2-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]triazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4.Li/c1-12(2,3)20-11(19)13-6-4-5-9-7-16(15-14-9)8-10(17)18;/h7H,4-6,8H2,1-3H3,(H,13,19)(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQOUFDEIAOYAI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NCCCC1=CN(N=N1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19LiN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N'-methoxy-N-[7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2574658.png)



![2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2574668.png)
![ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate](/img/structure/B2574670.png)

![2-(4-chlorobenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2574672.png)
![N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B2574673.png)
![N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2574674.png)


![2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2574677.png)
